molecular formula C14H14BrN3O4 B14030589 Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B14030589
M. Wt: 368.18 g/mol
InChI Key: WBRINYFAXKKIMN-UHFFFAOYSA-N
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Description

Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position, a morpholino group at the 2nd position, and a methyl ester group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: The initial step involves the construction of the pyrido[1,2-A]pyrimidine core through a cyclization reaction. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.

    Morpholino Substitution: The morpholino group is introduced at the 2nd position through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with morpholine under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 7th position using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in critical biological processes.

    Bind to Receptors: Interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

    9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group at the 7th position instead of a carboxylate group.

    Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate: Similar structure but with an acetyl group at the 9th position instead of a bromine atom.

    Pyrimidine Derivatives: Other pyrimidine-based compounds with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14BrN3O4

Molecular Weight

368.18 g/mol

IUPAC Name

methyl 9-bromo-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H14BrN3O4/c1-21-14(20)9-6-10(15)13-16-11(7-12(19)18(13)8-9)17-2-4-22-5-3-17/h6-8H,2-5H2,1H3

InChI Key

WBRINYFAXKKIMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3

Origin of Product

United States

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